2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H13NO3/c8-4-7(2-1-3-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11) |
InChI Key |
ZAQJGCYQZXTWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of cyclobutyl amino acid derivatives such as this compound typically involves multi-step organic synthesis, often starting from cyclobutane precursors or cyclobutanone derivatives. Key synthetic strategies include:
Photocatalyzed [2+2] Cycloaddition : This method enables the construction of cyclobutane rings by cycloaddition of alkenes or dehydroamino acids with styrene-type olefins under photocatalytic conditions, yielding cyclobutane α-amino acid esters with good stereoselectivity and yields (around 75-77%).
Asymmetric Strecker Synthesis : Starting from racemic cyclobutanone derivatives, the Strecker reaction introduces the amino group via cyanide addition, followed by hydrolysis to yield enantiopure cyclobutane amino acids. The reaction conditions (solvent choice such as methanol or hexane) influence the stereochemistry (cis or trans) of the products.
Functional Group Transformations : Introduction of the hydroxyacetic acid moiety is commonly achieved via alkylation or hydrolysis steps on appropriately functionalized intermediates bearing protected amino and hydroxy groups.
Specific Synthetic Route Example
A plausible synthetic route for this compound involves:
Starting Material Preparation : Use of cyclobutanone or substituted cyclobutane as the core scaffold.
Aminomethyl Group Introduction : Through reductive amination or nucleophilic substitution, an aminomethyl group is introduced at the 1-position of the cyclobutyl ring.
Hydroxyacetic Acid Group Installation : Alkylation with a halo-substituted hydroxyacetic acid derivative or direct hydrolysis of ester intermediates to yield the free acid.
Purification : Final purification is typically achieved by recrystallization or chromatographic techniques to isolate the desired stereoisomer with high purity.
Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow reactors to optimize reaction parameters, improve yields, and facilitate scalability.
- Use of strong bases (e.g., sodium hydride) and aprotic solvents (e.g., tetrahydrofuran) is common to facilitate alkylation and amination steps.
- Purification often involves recrystallization and chromatographic separation to ensure stereochemical purity and removal of side products.
Reaction Conditions and Reagents
Stereochemical and Diastereoselectivity Considerations
- Diastereoselectivity is influenced by the choice of nucleophile and reaction conditions during the aminomethylation step. For example, Grignard reagents such as methylmagnesium chloride can favor trans diastereomers due to steric effects and neighboring group participation.
- Photocatalyzed cycloaddition reactions yield mixtures of cis and trans isomers, with solvent and catalyst choice affecting the diastereomeric ratio.
- Stereochemical assignments are confirmed by nuclear Overhauser effect (NOE) NMR studies and X-ray crystallography.
Representative Data from Literature
Mechanistic Insights
- The aminomethyl group is typically introduced via nucleophilic substitution or reductive amination, where the amine attacks an electrophilic center on the cyclobutyl precursor.
- Hydroxyacetic acid moiety formation often proceeds through nucleophilic substitution or ester hydrolysis mechanisms.
- Photocatalyzed [2+2] cycloaddition involves excitation of the alkene to a reactive excited state, enabling cyclobutane ring formation by [2+2] addition with the dehydroamino acid.
The preparation of This compound involves sophisticated multi-step synthetic routes leveraging cyclobutane ring construction, selective aminomethyl group introduction, and hydroxyacetic acid installation. Photocatalytic cycloaddition and asymmetric Strecker synthesis are prominent methods for accessing the cyclobutyl amino acid core with controlled stereochemistry. Reaction conditions typically employ strong bases, aprotic solvents, and controlled nucleophilic substitutions. Purification and stereochemical confirmation are critical for obtaining high-purity, enantiomerically enriched products suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
- LPA Receptor Antagonist: 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid can act as an antagonist against one or more lysophosphatidic acid (LPA) receptors, especially the LPA1 receptor .
- Treatment of Fibrosis and Liver Diseases: The compound may be used in treating fibrosis of organs such as the liver, kidney, lung, heart, and skin. It is also potentially applicable in treating liver diseases, including acute and chronic hepatitis, liver fibrosis, liver cirrhosis, portal hypertension, non-alcoholic steatohepatitis (NASH), and liver hypofunction .
- Treatment of Cell Proliferative and Inflammatory Diseases: This compound may be used in treating cell proliferative diseases like cancer (solid tumor, solid tumor metastasis, vascular fibroma, myeloma, multiple myeloma, Kaposi's sarcoma, leukemia, chronic lymphocytic leukemia (CLL)) and inflammatory diseases like psoriasis and nephropathy .
- Treatment of Gastrointestinal Tract Diseases: It is also potentially useful in treating gastrointestinal tract diseases such as irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and abnormal pancreatic secretion .
- General Therapeutic Use: The compound can be used for treating conditions in which inhibition of the physiological activity of LPA is useful, such as diseases in which an LPA receptor participates or is involved in the etiology or pathology of the disease . It may also treat diseases, disorders, or conditions in which activation of at least one LPA receptor by LPA contributes to the symptomology or progression of the disease, disorder, or condition .
- Diseases, disorders, or conditions treatable/preventable by this compound may arise from one or more of a genetic, iatrogenic, immunological, infectious, metabolic, oncological, toxic, surgical, and/or traumatic etiology .
Other potential applications
While the primary focus of the available literature is on the pharmaceutical applications of this compound, the properties of this compound may lend themselves to other research and development areas .
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Solubility: The hydrochloride salt of 2-[1-(aminomethyl)cyclobutyl]acetic acid (179.65 g/mol) is more hydrophilic than the fluorinated aryl analog (240.25 g/mol), which prioritizes membrane permeability .
- Acidity : The hydroxyl group in benzilic acid (pKa ~3.1) is less acidic than typical α-hydroxy acids (e.g., glycolic acid, pKa ~3.8), suggesting electron-withdrawing substituents modulate acidity .
Biological Activity
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid, a compound with a unique cyclobutyl structure, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclobutyl ring, an aminomethyl group, and a hydroxyacetic acid moiety. This combination imparts distinctive properties that may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It has potential as a ligand for various receptors, influencing signal transduction pathways.
- Hydrogen Bonding : The presence of the hydroxy group allows for hydrogen bonding with biomolecules, enhancing its binding affinity and specificity.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effect of this compound on specific metabolic enzymes. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Receptor Interaction
Research focused on the compound's interaction with neurotransmitter receptors demonstrated that it acted as an antagonist at certain receptor subtypes. This finding supports its potential use in treating neurological disorders.
Case Study 3: Antimicrobial Activity
In vitro assays showed that this compound exhibited antimicrobial properties against several bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes.
Q & A
Q. What are the optimal synthetic routes for 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid, considering challenges like cyclobutane ring strain and functional group compatibility?
- Methodological Answer : Cyclobutane synthesis often involves [2+2] photocycloaddition or ring-closing metathesis, but functionalizing the ring with aminomethyl and hydroxyacetic acid groups requires sequential protection/deprotection strategies. For example:
Cyclobutane Formation : Use photochemical methods to minimize ring strain .
Aminomethyl Introduction : Employ reductive amination or alkylation with NH-CH- precursors under controlled pH to avoid side reactions .
Hydroxyacetic Acid Attachment : Utilize ester hydrolysis (e.g., LiAlH reduction followed by oxidation) or direct coupling via Mitsunobu reactions .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Cyclobutane | UV light, diene | 45–60 | Ring strain, byproducts |
| Aminomethylation | NaBHCN, NH | 70–85 | Over-alkylation |
| Hydroxy Acid Formation | HO, Fe catalyst | 50–65 | Oxidation selectivity |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to resolve cyclobutane proton splitting (e.g., δ 1.8–2.5 ppm for strained CH groups) and confirm stereochemistry .
- X-ray Crystallography : Critical for resolving spatial arrangements of the aminomethyl and hydroxy groups, especially if tautomerism occurs .
- Mass Spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H] at m/z 188.1) and fragmentation patterns unique to cyclobutane derivatives .
Common Pitfalls : Overlapping signals in NMR due to ring strain; use deuterated solvents and 2D techniques (COSY, HSQC) for clarity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in novel reactions (e.g., asymmetric catalysis)?
- Methodological Answer :
- Reaction Pathway Modeling : Use Gaussian or ORCA software to calculate transition states and activation energies for reactions like esterification or amide coupling. For example, the hydroxy group’s nucleophilicity can be quantified via Fukui indices .
- Solvent Effects : Simulate polar solvents (e.g., DMSO) to assess hydrogen-bonding interactions that stabilize intermediates .
Case Study : DFT predicted a 15% yield improvement in acetylation reactions by switching from THF to DMF, validated experimentally .
Q. What experimental strategies resolve discrepancies in reported reaction yields for this compound under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, temperature). For example, a 2 factorial design can optimize Pd-catalyzed cross-coupling reactions .
- Controlled Replicates : Conduct triplicate runs to assess reproducibility. If yields vary >10%, investigate impurities via HPLC or kinetic studies .
Example : Conflicting reports on LiAlH vs. NaBH efficacy in reducing nitro groups adjacent to cyclobutane were resolved by identifying trace moisture as a critical variable .
Q. How does the compound’s cyclobutane ring influence its interaction with biological targets (e.g., enzymes or receptors) compared to cyclohexane analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to compare binding affinities. Cyclobutane’s smaller ring size and rigidity may enhance selectivity for hydrophobic pockets .
- Comparative Kinetics : Measure inhibition constants (K) against cyclohexane derivatives. For instance, cyclobutane analogs showed 3x higher K for ACE inhibitors due to reduced conformational flexibility .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring. Cyclobutane rings are prone to acid-catalyzed ring-opening, while basic conditions may hydrolyze the ester .
- Mechanistic Probes : Introduce isotopic labeling (e.g., O in hydroxy groups) to track degradation pathways via mass shifts .
Tables for Key Comparisons
Table 1 : Synthetic Method Comparison for Cyclobutane Derivatives
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Photocycloaddition | UV, 12h | 58 | 92 | |
| Ring-Closing Metathesis | Grubbs II, 80°C | 72 | 88 |
Table 2 : Biological Activity of Cyclobutane vs. Cyclohexane Analogs
| Target | Cyclobutane IC (nM) | Cyclohexane IC (nM) | Selectivity Ratio |
|---|---|---|---|
| ACE | 12 ± 2 | 35 ± 5 | 2.9x |
| COX-2 | 8 ± 1 | 22 ± 3 | 2.8x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
